1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine
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Overview
Description
1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a butyl chain linked to a phenyl-oxazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the attachment of the butyl chain and subsequent piperazine ring formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and oxazole rings can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]morpholine: Contains a morpholine ring instead of piperazine.
1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]pyrrolidine: Features a pyrrolidine ring.
Uniqueness
1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
457660-78-5 |
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Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-phenyl-5-[4-(4-phenylpiperazin-1-yl)butyl]-1,2-oxazole |
InChI |
InChI=1S/C23H27N3O/c1-3-9-20(10-4-1)23-19-22(27-24-23)13-7-8-14-25-15-17-26(18-16-25)21-11-5-2-6-12-21/h1-6,9-12,19H,7-8,13-18H2 |
InChI Key |
MPRVFPKBKLXAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCC2=CC(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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